N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O3/c1-11(24)23-13-7-5-12(6-8-13)17(25)21-9-10-22-18(26)16-14(19)3-2-4-15(16)20/h2-8H,9-10H2,1H3,(H,21,25)(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBXKECUAFSCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the acetamidobenzamido intermediate: This step involves the reaction of 4-acetamidobenzoic acid with ethylenediamine to form N-(2-aminoethyl)-4-acetamidobenzamide.
Introduction of the chloro and fluoro groups: The intermediate is then reacted with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzamide undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide and temperatures ranging from room temperature to 100°C.
Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution reactions: Products include N-(2-(4-acetamidobenzamido)ethyl)-2-amino-6-fluorobenzamide and N-(2-(4-acetamidobenzamido)ethyl)-2-thio-6-fluorobenzamide.
Oxidation reactions: Products include this compound sulfoxide.
Reduction reactions: Products include N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzylamine.
Scientific Research Applications
N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, including the modulation of signaling pathways and the alteration of cellular processes.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Linker Stability : The ethyl linker offers greater hydrolytic stability than ester-containing analogues (e.g., prostaglandin E2 analog), suggesting a longer half-life in vivo .
- Functional Group Synergy : The acetamidobenzamido group may synergize with halogenated aromatic rings to enhance solubility without sacrificing target affinity, a limitation observed in highly lipophilic pesticide derivatives .
Biological Activity
N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzamide is a synthetic compound that has gained attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This compound features a unique structure that includes an acetamidobenzamido moiety, a chloro group, and a fluorobenzamide group, which collectively contribute to its biological activity.
Chemical Structure and Properties
- IUPAC Name : N-[2-[(4-acetamidobenzoyl)amino]ethyl]-2-chloro-6-fluorobenzamide
- Molecular Formula : C₁₈H₁₇ClFN₃O₃
- Molecular Weight : 363.80 g/mol
- CAS Number : 1021062-22-5
The compound's structure allows it to interact with various biological macromolecules, making it a candidate for further research in drug development.
This compound exhibits its biological activity primarily through enzyme inhibition. The compound binds to specific enzymes, blocking their active sites and preventing substrate interaction. This inhibition can modulate critical signaling pathways within cells, potentially leading to therapeutic effects in diseases such as cancer and inflammatory disorders.
Enzyme Inhibition Studies
Research indicates that this compound may inhibit several key enzymes involved in disease processes:
- Proteases : Inhibition of proteolytic enzymes can disrupt cancer cell proliferation.
- Kinases : Targeting kinases involved in signaling pathways can alter cell survival and growth.
- Phosphatases : Modulating phosphatase activity can influence various cellular functions, including metabolism and apoptosis.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound:
- Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced the viability of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was attributed to its ability to induce apoptosis through caspase activation.
- Study 2 : Another investigation focused on the anti-inflammatory properties of the compound, revealing that it effectively inhibited pro-inflammatory cytokine production in vitro. This suggests a potential application in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Variants | Biological Activity |
|---|---|---|
| N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-bromobenzamide | Bromine instead of Fluorine | Different reactivity; less potent |
| N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-iodobenzamide | Iodine instead of Fluorine | Altered pharmacokinetics; potential for increased bioavailability |
This comparison highlights how slight modifications in chemical structure can significantly impact biological activity.
Applications in Drug Development
Given its promising biological activity, this compound is being investigated for potential therapeutic applications:
- Cancer Therapy : Ongoing studies aim to determine its efficacy against various cancer types.
- Anti-inflammatory Drugs : Research is also focused on its use in managing chronic inflammatory conditions.
- Enzyme Inhibitors : The compound's ability to inhibit specific enzymes makes it a candidate for developing new pharmacological agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
